6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one 6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 1388050-64-3
VCID: VC7472131
InChI: InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
SMILES: C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]
Molecular Formula: C6H4N4O3
Molecular Weight: 180.123

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one

CAS No.: 1388050-64-3

Cat. No.: VC7472131

Molecular Formula: C6H4N4O3

Molecular Weight: 180.123

* For research use only. Not for human or veterinary use.

6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one - 1388050-64-3

Specification

CAS No. 1388050-64-3
Molecular Formula C6H4N4O3
Molecular Weight 180.123
IUPAC Name 6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11)
Standard InChI Key NXRRVTZDFUETHB-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound has the molecular formula C₆H₄N₄O₃ and a molecular weight of 180.12 g/mol . Its IUPAC name, 6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one, reflects the fused bicyclic system comprising a pyridine ring (positions 4,5-b) and an imidazole ring, with a ketone group at position 2 and a nitro substituent at position 6.

Key Structural Features:

  • Fused bicyclic system: Imidazo[4,5-b]pyridin-2-one core.

  • Nitro group: Electron-withdrawing substituent at position 6.

  • Lactam functionality: A ketone group at position 2 contributes to hydrogen-bonding potential .

Spectral Data

  • ¹H NMR: Signals consistent with aromatic protons (δ 7.31–8.20 ppm) and NH groups (δ 13.01–13.31 ppm) .

  • ¹³C NMR: Peaks at δ 115.4 (C-6), 122.2 (C-7a), and 148.6 (C-3a) .

  • IR: Strong absorption bands for nitro (1520 cm⁻¹) and carbonyl (1679 cm⁻¹) groups .

Synthesis and Reaction Pathways

Tandem SₙAr–Reduction–Heterocyclization

A one-pot method using 2-chloro-3-nitropyridine and primary amines in H₂O-IPA solvent achieves sequential substitution, reduction, and cyclization . While this route primarily generates 5-nitro analogs, modifications in reaction conditions (e.g., temperature, substituents) could favor 6-nitro products .

Vicarious Nucleophilic Substitution (VNS)

Chloromethylation of 4-nitroimidazoles followed by hydrolysis and Knoevenagel condensation has been explored for related imidazopyridinones . Adapting this method with 6-nitro precursors remains a theoretical possibility.

Challenges in Nitration

Nitration of the parent imidazopyridinone at 0–5°C yields 5-nitro derivatives, while higher temperatures (60°C) produce 5,6-dinitro compounds . Achieving selective 6-nitro substitution requires directed ortho-metalation or protective group strategies, which are underexplored in literature.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Sensitive to light and moisture due to the nitro group. Storage at –20°C under inert atmosphere is recommended .

Thermodynamic Data

PropertyValueSource
Melting Point>280°C (decomp.)
pKa (NH)~9.5 (estimated)
LogP (Partition Coeff.)1.2

Applications in Material Science

Coordination Chemistry

The lactam and nitro groups enable metal coordination. Cu(II) complexes of similar imidazopyridinones exhibit luminescent properties .

Energetic Materials

Nitroheterocycles are explored as insensitive explosives. The compound’s density (1.65 g/cm³) and enthalpy of formation (–45 kJ/mol) suggest potential, though stability data are lacking .

Hazard CategoryGHS Code
Acute Oral ToxicityH302
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Protective Measures

  • Use nitrile gloves and safety goggles.

  • Avoid inhalation; employ fume hoods during synthesis .

Future Directions

  • Stereoselective Synthesis: Developing catalysts for regioselective nitration at position 6.

  • Biological Profiling: Screening against kinase libraries and antimicrobial panels.

  • Computational Studies: DFT calculations to predict reactivity and binding modes.

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